N-Nitrosocystisine

Nitrosamine impurity control Acceptable intake (AI) Carcinogenic potency categorization

N-Nitrosocystisine (also referred to as N-Nitrosocytisine, CAS 104759-77-5) is a nitrosamine derivative of the plant alkaloid cytisine, a nicotinic acetylcholine receptor partial agonist used in smoking cessation therapy. As a process-related nitrosamine drug substance-related impurity (NDSRI), N‑Nitrosocystisine is classified as a probable human carcinogen requiring strict quantitative control in cytisine-containing pharmaceutical products.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 104759-77-5
Cat. No. B012420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosocystisine
CAS104759-77-5
SynonymsN-Nitrosocystisine
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC(=O)N3C2)N=O
InChIInChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2
InChIKeyVIMLBVWHEGYDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosocystisine (CAS 104759-77-5) Reference Standard for Cytisine Impurity Control: A Critical N-Nitrosamine for Regulatory Compliance


N-Nitrosocystisine (also referred to as N-Nitrosocytisine, CAS 104759-77-5) is a nitrosamine derivative of the plant alkaloid cytisine, a nicotinic acetylcholine receptor partial agonist used in smoking cessation therapy . As a process-related nitrosamine drug substance-related impurity (NDSRI), N‑Nitrosocystisine is classified as a probable human carcinogen requiring strict quantitative control in cytisine-containing pharmaceutical products [1]. The European Medicines Agency (EMA) and Therapeutic Goods Administration (TGA) have established a specific acceptable intake (AI) for this compound, distinguishing it from other nitrosamine impurities [2]. N‑Nitrosocystisine is supplied as a high-purity reference standard for analytical method development, method validation, and quality control (QC) release testing of cytisine drug substances and drug products.

Why Generic Nitrosamine Standards Cannot Substitute for N‑Nitrosocystisine in Cytisine Quality Control


Regulatory guidance mandates that nitrosamine impurities be controlled at compound-specific acceptable intake (AI) limits. N‑Nitrosocystisine carries an AI of 400 ng/day [1], which differs substantially from N‑nitrosodimethylamine (NDMA, 96 ng/day) and N‑nitroso‑desbutyl‑lumefantrine (1500 ng/day) . These AI values reflect distinct carcinogenic potency categorizations derived from the Carcinogenic Potency Categorization Approach (CPCA) [1]. Consequently, a generic nitrosamine standard such as NDMA cannot serve as a surrogate for N‑Nitrosocystisine in cytisine drug product testing, because differing AI thresholds demand compound-specific validated analytical methods with fit-for-purpose sensitivity, selectivity, and linearity ranges [2]. The mandatory requirement for dedicated N‑Nitrosocystisine reference standards is codified in regulatory filings (ANDA/NDA) and pharmacopoeial monographs for cytisine-containing products.

N-Nitrosocystisine Quantitative Differentiation Evidence: Regulatory Limits, Analytical Performance, and Stability vs. Comparator Nitrosamines


Regulatory Acceptable Intake (AI) Benchmarking: N‑Nitrosocystisine vs. N‑Nitrosodimethylamine (NDMA) and Other NDSRIs

The EMA and TGA have assigned N‑Nitrosocystisine (N‑nitroso‑cytisine) an acceptable intake of 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA), reflecting a lifetime cancer risk below 1 in 100,000 patients [1]. In direct comparison, N‑nitrosodimethylamine (NDMA) carries a more stringent AI of 96 ng/day, while N‑nitroso‑desbutyl‑lumefantrine has a less stringent AI of 1500 ng/day . This places N‑Nitrosocystisine in an intermediate potency tier among regulated nitrosamines, meaning analytical methods must be specifically validated for a working range appropriate to the 400 ng/day threshold rather than adopting methods designed for NDMA or other nitrosamines.

Nitrosamine impurity control Acceptable intake (AI) Carcinogenic potency categorization Regulatory compliance

UPLC‑MS/MS Detection Sensitivity: Sub‑ppb Level Quantification of N‑Nitrosocystisine vs. Generic Nitrosamine Methods

Validated UPLC‑MS/MS methods for N‑Nitrosocystisine achieve a limit of detection (LOD) of 0.002–0.005 ng/mL in cytisine drug substance matrices, with chromatographic resolution ≥3.0 . This sensitivity exceeds the typical requirements for NDMA analysis (commonly LOD ~0.1 ng/mL) and is specifically optimized for the cytisine matrix, where co‑eluting alkaloids can interfere with nitrosamine detection [1]. The method employs a C18 column (1.7 µm) with 0.1% formic acid‑acetonitrile gradient, achieving baseline separation within 3 minutes .

UPLC-MS/MS method validation Trace nitrosamine analysis Limit of detection (LOD) Genotoxic impurity quantification

Reference Standard Purity and Structural Confirmation: Orthogonal Characterization vs. Routine Nitrosamine Standards

N‑Nitrosocystisine reference standards are characterized by orthogonal analytical techniques: HPLC purity ≥99.0%, structural confirmation by ¹H/¹³C NMR, high‑resolution mass spectrometry (HRMS), and X‑ray single‑crystal diffraction . In contrast, many generic nitrosamine standards are supplied with only HPLC purity (typically ≥95%) and basic MS confirmation, lacking crystallographic proof of stereochemistry . The (1R,5R) absolute configuration of the cytisine core is critical for accurate quantification and regulatory submission; racemic or unspecified stereochemistry standards (e.g., CAS 104759‑77‑5 mixtures) may not meet ANDA/NDA filing requirements without additional characterization.

Reference standard characterization HPLC purity Structural elucidation X‑ray crystallography

Long‑Term Storage Stability: 36‑Month Shelf Life with Quantified Degradation Rate

N‑Nitrosocystisine reference standard demonstrates confirmed stability of 36 months when stored at −20 °C under light‑protected, sealed conditions . In acetonitrile‑water solution, degradation is quantified at <0.2% over 6 months . This stability profile exceeds the typical 12–24 month retest period of many generic nitrosamine standards and is validated to support multi‑year analytical method lifecycle management. The compound is light‑sensitive and hygroscopic, requiring specific storage protocols .

Reference standard stability Shelf life validation Degradation kinetics Cold chain storage

Cytisine Drug Product Impurity Control: Quantitative Formation and Mitigation Data

Accelerated stability studies on cytisine drug product formulations demonstrate that N‑Nitrosocystisine formation can be controlled to ≤4.2 ng/mg of cytisine after 30 days at 60 °C when nitrite scavenger and buffering agents are incorporated [1]. Without mitigation, N‑Nitrosocystisine levels significantly exceed ICH M7 acceptable limits for genotoxic impurities (≤1.5 µg/day TTC) . Furthermore, process optimization (extraction temperature 20–25 °C, nitrite exclusion) reduces N‑Nitrosocystisine generation by >60% .

Cytisine formulation stability Nitrosamine formation mitigation Forced degradation ICH Q3B impurities

N‑Nitrosocystisine: Validated Application Scenarios for Pharmaceutical Quality Control, Method Validation, and Stability Studies


Cytisine Drug Substance and Drug Product Batch Release Testing (QC)

N‑Nitrosocystisine reference standard is used for UPLC‑MS/MS quantification of N‑nitroso impurities in cytisine API and finished dosage forms. Regulatory compliance with the EMA‑mandated AI of 400 ng/day requires LOQ well below 40 ng/g in drug product, achievable with LOD 0.002 ng/mL methods validated for the cytisine matrix .

Analytical Method Development and Validation for ANDA/NDA Submissions

The compound serves as the primary reference standard for developing and validating nitrosamine-specific analytical methods per ICH Q2(R1). Documented method performance includes UPLC resolution ≥3.0, LOD 0.002–0.005 ng/mL, and linearity across the 0.01–10 ng/mL range, meeting FDA and EMA nitrosamine guidance requirements for specificity and sensitivity [1].

Forced Degradation and Stability-Indicating Method Qualification

N‑Nitrosocystisine is employed as a marker impurity in forced degradation studies (acid, base, oxidative, photolytic, thermal) of cytisine formulations. Quantified formation kinetics (≤4.2 ng/mg at 60 °C/30 days with mitigation) support establishment of stability-indicating specifications and demonstrate method capability to resolve N‑Nitrosocystisine from cytisine and other degradation products [2].

Genotoxic Impurity Risk Assessment and Toxicological Evaluation

In vitro Ames mutagenicity data support use of N‑Nitrosocystisine in structure-activity relationship (SAR) assessments and CPCA-based AI determination. The compound’s AI of 400 ng/day, confirmed mutagenicity, and ICH M7 TTC of 1.5 µg/day provide a quantitative framework for safety evaluation of cytisine-containing products .

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